molecular formula C23H22N2O5 B2884770 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 1005294-17-6

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2884770
CAS No.: 1005294-17-6
M. Wt: 406.438
InChI Key: UIRZEQDLSIAQPG-UHFFFAOYSA-N
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Description

The compound N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide features a 1,2,3,4-tetrahydroquinoline core substituted at position 1 with a furan-2-carbonyl group and at position 7 with a 2-(2-methoxyphenoxy)acetamide moiety. While direct biological data for this compound are unavailable in the provided evidence, analogs with related scaffolds and substituents offer insights into structure-activity relationships .

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-28-19-7-2-3-8-20(19)30-15-22(26)24-17-11-10-16-6-4-12-25(18(16)14-17)23(27)21-9-5-13-29-21/h2-3,5,7-11,13-14H,4,6,12,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRZEQDLSIAQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furoyl and tetrahydroquinoline intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include furoic acid, tetrahydroquinoline, and methoxyphenol, with catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reducing costs and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The tetrahydroquinoline moiety can be reduced to form dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids and quinoline derivatives.

    Reduction: Formation of dihydroquinoline and tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted acetamides and phenoxy derivatives.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The tetrahydroquinoline core distinguishes this compound from related analogs. Key comparisons include:

A. Tetrahydroquinoline vs. Thiadiazole Derivatives
  • describes thiadiazole-based acetamides (e.g., compounds 5k, 5l, 5m) with 2-methoxyphenoxy acetamide groups. Example: 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) has a melting point of 135–136°C and 72% yield, indicating moderate synthetic accessibility .
B. Furan-2-carbonyl vs. Thiophene-2-carboximidamide
  • includes tetrahydroquinoline derivatives like N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide (28), where a thiophene group replaces the furan. The sulfur atom in thiophene may enhance lipophilicity compared to the oxygen in furan, altering membrane permeability .
C. Tetrahydroquinoline vs. Tetrahydroisoquinoline
  • and 5 focus on tetrahydroisoquinoline analogs (e.g., N-benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (20) ). The isoquinoline core’s positional isomerism could lead to divergent binding modes in receptor interactions .

Substituent Effects on Acetamide Moieties

The 2-(2-methoxyphenoxy) group in the target compound contrasts with analogs bearing different aryl/heteroaryl groups:

A. 4-Methoxyphenyl vs. 2-Methoxyphenoxy
  • lists N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide (C₂₃H₂₂N₂O₄, MW 390.44). The para-methoxy substitution on the phenyl group may enhance metabolic stability compared to the ortho-methoxy phenoxy group in the target compound .
B. 4-Chlorophenyl vs. 2-Methoxyphenoxy
  • The same source includes 2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (C₂₂H₁₉ClN₂O₃, MW 406.85).

Research Findings and Implications

  • Heterocyclic Core Influence: Tetrahydroquinoline’s fused ring system may offer greater conformational rigidity than thiadiazole or isoquinoline cores, influencing target selectivity .
  • Synthetic Challenges: High-yield syntheses (e.g., 85% for 5m in ) suggest that benzylthio groups improve reactivity in thiadiazole derivatives, but similar optimizations for tetrahydroquinoline analogs remain unexplored .

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O4C_{20}H_{22}N_2O_4, with a molecular weight of approximately 366.41 g/mol. The compound features several functional groups, including an amide and a carbonyl group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Furan Ring : This can be achieved through various methods such as the Paal-Knorr synthesis.
  • Synthesis of Tetrahydroquinoline : Often accomplished via the Povarov reaction.
  • Coupling Reactions : The final step involves coupling the furan and tetrahydroquinoline moieties with the acetamide group.

These synthetic routes require careful optimization to achieve high yields and purity.

Anticancer Properties

Preliminary studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • VEGFR-2 Inhibition : The compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. In vitro assays demonstrated that it has an IC50 value comparable to established inhibitors like sorafenib .
  • Apoptosis Induction : Mechanistic studies have revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Cell cycle analysis indicated growth arrest at the G2/M phase .

Antimicrobial Activity

In addition to its anticancer effects, this compound also displays antimicrobial properties. It has been evaluated against various bacterial strains and has shown effectiveness in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent.

Case Studies

Several studies have investigated the biological activity of related compounds or derivatives:

  • VEGFR-2 Inhibition and Cytotoxicity : A study reported that derivatives of tetrahydroquinoline showed promising VEGFR-2 inhibition with IC50 values ranging from 42.5 nM to 57.1 nM . These findings highlight the potential for developing potent anticancer agents based on this scaffold.
  • Cell Line Studies : In vitro studies on human cancer cell lines such as HepG2 (liver), MCF-7 (breast), and A549 (lung) demonstrated that certain derivatives exhibited cytotoxic effects with IC50 values below 10 μM .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerVEGFR-2 inhibition; apoptosis induction
AntimicrobialInhibition of bacterial growth
CytotoxicitySignificant cytotoxic effects on various cancer cells

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